molecular formula C6H8OS B8584288 5-Thiaspiro[2.4]heptan-6-one CAS No. 162515-66-4

5-Thiaspiro[2.4]heptan-6-one

Cat. No.: B8584288
CAS No.: 162515-66-4
M. Wt: 128.19 g/mol
InChI Key: RLQTWVHIEDBLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Thiaspiro[2.4]heptan-6-one (CAS 162515-66-4) is a spirocyclic compound of significant interest in modern organic and medicinal chemistry. Its molecular formula is C6H8OS, with a molecular weight of 128.19 g/mol . This structure incorporates a cyclopropane ring spiro-fused to a thiacyclopentanone, making it a sulfur-containing bioisostere of naturally occurring compounds . Spirocyclic scaffolds like this one are central to the "escape from flatland" concept in drug design, as they provide three-dimensional complexity and often exhibit improved selectivity and metabolic stability compared to flat aromatic molecules . The unique steric and electronic properties of the strained cyclopropyl ring can significantly alter the core scaffold's reactivity, for instance, by enhancing the reactivity of adjacent methylene groups . This compound serves as a versatile building block for the synthesis of unique chemical entities tailored to specific biological targets . Researchers are exploring such frameworks for their potential in discovering potent and selective drugs, with spirocyclic compounds showing documented activity as antiviral agents, reverse transcriptase inhibitors, and in anticancer research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

162515-66-4

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

5-thiaspiro[2.4]heptan-6-one

InChI

InChI=1S/C6H8OS/c7-5-3-6(1-2-6)4-8-5/h1-4H2

InChI Key

RLQTWVHIEDBLNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=O)SC2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Thiaspiro 2.4 Heptan 6 One and Analogous Structures

Stereochemical Control in Spirocyclization Processes

The asymmetric synthesis of spirocyclic compounds, including 5-thiaspiro[2.4]heptan-6-one and its analogs, presents a significant challenge in organic chemistry. The creation of the spirocenter, a quaternary carbon atom that is part of two rings, requires precise control of stereochemistry to obtain enantiomerically pure products, which are often crucial for their intended biological activities. wikipedia.orgnih.gov Various strategies have been developed to achieve this control, primarily revolving around the use of chiral auxiliaries, chiral catalysts, and substrate-controlled methods. These methodologies aim to influence the facial selectivity of bond formation at the prochiral center, leading to the desired stereoisomer.

One of the most established methods for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com For instance, in the synthesis of spirocyclic systems, a chiral auxiliary can be attached to the acyclic precursor to direct the intramolecular cyclization, thereby controlling the formation of the spirocenter. While the search results did not provide a direct example of a chiral auxiliary used for the synthesis of this compound, the principle is widely applied in the synthesis of analogous spirocyclic lactams and other heterocyclic systems. nih.gov The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the spirocyclization step. Common chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgnih.gov

In recent years, catalytic asymmetric methods have gained prominence due to their efficiency and atom economy. These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of spirocyclic compounds, various catalytic systems have been explored. For example, in the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral ledipasvir, a phase-transfer catalyst derived from chinchonidine was employed in a one-pot double allylic alkylation of a glycine (B1666218) imine analog. mdpi.com This approach highlights the power of organocatalysis in controlling the stereochemistry of spirocycle formation. Similarly, iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition reactions have been utilized to synthesize spiro-N,O-ketals with excellent enantioselectivities, often exceeding 95% ee. rsc.org The development of novel catalysts, such as l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, has also enabled the stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines in high yields and with a high degree of diastereoselectivity. rsc.org

Substrate-controlled diastereoselective reactions represent another important strategy for stereochemical control in spirocyclization. In this approach, the existing stereocenters in the substrate dictate the stereochemical outcome of the newly formed stereocenter. This is particularly relevant in the synthesis of complex natural products containing spirocyclic motifs. For instance, a stereoselective formal [3+2] cycloaddition reaction has been developed to construct the spiro-γ-lactam core of ansalactam A, where the stereochemistry of the starting material directs the formation of the spirocenter. nih.gov Similarly, the Nazarov electrocyclic reaction of functionalized 6-(1-ethoxy-1,3-butadienyl)dihydropyran derivatives to give spirocyclic ketones has been shown to be highly stereoselective, with the substitution pattern on the dihydropyran moiety strongly influencing the product distribution and stereoselectivity. acs.org

The following tables summarize some of the key findings in the stereoselective synthesis of analogous spirocyclic structures, illustrating the effectiveness of different methodologies in achieving stereochemical control.

Table 1: Catalytic Enantioselective Synthesis of Spirocyclic Compounds

Catalyst/MethodSubstrateProductYield (%)ee (%) / drReference
Chinchonidine-derived phase-transfer catalystImine analogue of glycine(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid-- mdpi.com
Iridium and Brønsted acid co-catalysisCyclic enamides and 2-(1-hydroxyallyl)phenolsSpiro-N,O-ketalsup to 94>95 ee rsc.org
l-proline functionalized manganese ferrite nanorods5-Arylidene thiazolidine-2,4-diones, isatin, and secondary amino acidsSpirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidinesHighHigh diastereoselectivity rsc.org
SPA-triazolium bromideEnol lactonesSpirocyclic 1,3-diketonesModerate to highModerate to high rsc.org

Table 2: Substrate-Controlled Diastereoselective Synthesis of Spirocyclic Compounds

Reaction TypeSubstrateProductYield (%)drReference
Formal [3+2] cycloadditionFormamide derivativeSpiro-γ-lactam core of Ansalactam A-Single diastereomer nih.gov
Nazarov electrocyclization6-(1-ethoxy-1,3-butadienyl)dihydropyran derivativesFunctionalized spirocyclic ketones-High stereoselectivity acs.org
Diastereoselective additionEthyl cyclobutanecarboxylate (B8599542) anions to Davis–Ellman's imines1-Substituted 2-azaspiro[3.3]heptanesup to 90up to 98:2 rsc.org

While specific examples for the stereoselective synthesis of this compound are not prevalent in the reviewed literature, the principles and methodologies successfully applied to the synthesis of its nitrogen and oxygen-containing analogs provide a strong foundation for the development of synthetic routes to enantiomerically pure this compound. Future research in this area will likely focus on adapting these established catalytic and substrate-controlled strategies to thia-spirocyclic systems.

Mechanistic Investigations of Reactions Involving 5 Thiaspiro 2.4 Heptan 6 One

Elucidation of Reaction Pathways Leading to 5-Thiaspiro[2.4]heptan-6-one Formation

The synthesis of the this compound framework is predicated on specialized cycloaddition strategies that can efficiently construct the strained spirocyclic system. The involvement of highly reactive intermediates is central to these pathways.

Role of Reactive Intermediates such as Thiocarbonyl Ylides and Sulfinyl Carbenes

The formation of the tetrahydrothiophene ring fused to a cyclopropane (B1198618) in a spirocyclic manner can be mechanistically rationalized through the [3+2] cycloaddition of a thiocarbonyl ylide with an appropriate dipolarophile. Thiocarbonyl ylides are 1,3-dipoles that are highly effective in constructing five-membered sulfur-containing rings. nih.govnih.gov In a plausible synthetic route, a thiocarbonyl S-methanide, generated in situ from the thermal decomposition of a 1,3,4-thiadiazoline precursor, could react with a cyclopropylidene-containing alkene.

A proposed intramolecular pathway could involve a precursor molecule containing both a thioketone and a diazo group tethered to a cyclopropane moiety. Decomposition of the diazo compound would generate a carbene, which could then react with the thioketone to form a thiocarbonyl ylide. This reactive intermediate would then be perfectly positioned to undergo a rapid intramolecular [3+2] cycloaddition, forming the spirocyclic system. Such cycloadditions are known to be highly chemo- and regioselective. nih.gov

Table 1: Proposed Reaction Conditions for Thiocarbonyl Ylide Cycloaddition
Ylide PrecursorDipolarophileProposed ConditionsKey OutcomeReference Principle
1,3,4-Thiadiazoline derivativeMethylenecyclopropane (B1220202)Thermal decomposition in THF, 80 °C[3+2] Cycloaddition to form tetrahydrothiophene ring acs.orgresearchgate.net
Intramolecular precursor with thioketone and diazo groupsN/A (Intramolecular)Photochemical or thermal initiationFormation of intermediate thiocarbonyl ylide followed by spirocyclization acs.org

While less commonly documented for this specific ring system, the involvement of sulfinyl carbenes represents another theoretical pathway. A sulfinyl carbene could potentially be generated and trapped intramolecularly by an alkene, although controlling the subsequent rearrangements to yield the desired spiro[2.4]heptan-6-one structure would be a significant synthetic challenge.

Kinetic and Thermodynamic Aspects of Spirocyclization and Ring Formation

The formation of strained ring systems like this compound is often governed by kinetic rather than thermodynamic control. wikipedia.orglibretexts.org In the context of a [3+2] cycloaddition, the reaction typically proceeds through a concerted transition state. The activation energy to reach this transition state is lower than that required for alternative, stepwise pathways that might lead to more stable, non-spirocyclic products.

Reaction Conditions and Product Distribution:

Kinetic Control: Favored at lower temperatures, where there is insufficient energy to overcome the activation barrier for the reverse reaction or for equilibration to the thermodynamic product. The product that forms fastest, in this case the spirocycle via a concerted cycloaddition, will predominate. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures and with longer reaction times, an equilibrium may be established. If a more stable, alternative product exists (e.g., a larger, less-strained ring), the reaction may favor its formation. wikipedia.org However, the high degree of ring strain in this compound suggests it is likely the kinetic product of its formation reaction.

The stability of the final product is influenced by factors such as ring strain, bond angles, and steric interactions. The spiro[2.4]heptane system possesses significant strain energy due to the presence of the three-membered cyclopropane ring. This inherent instability is a key factor in the subsequent reactivity of the molecule.

Reactivity Profiles and Transformations of the this compound Scaffold

The unique structure of this compound, featuring a ketone, a thioether, and a strained cyclopropane ring, gives rise to a rich and varied reactivity profile.

Electrophilic and Nucleophilic Reactivity of the Ketone and Thioether Moieties

The molecule possesses several reactive sites susceptible to both electrophilic and nucleophilic attack. The reactivity is a composite of the individual functional groups, modulated by their proximity within the strained scaffold.

Ketone Moiety: The carbonyl carbon is electrophilic and readily undergoes nucleophilic addition with reagents such as organometallics (Grignard, organolithium) and reducing agents (e.g., NaBH₄). The carbon alpha to the ketone is acidic and can be deprotonated by a suitable base to form an enolate, which can then react with various electrophiles.

Thioether Moiety: The sulfur atom is nucleophilic and can react with electrophiles. For instance, it can be alkylated to form a sulfonium salt or oxidized to the corresponding sulfoxide (B87167) or sulfone using agents like m-CPBA or H₂O₂. The presence of the thioether influences the acidity of the adjacent α-proton, making it a β-keto thioether system. chim.itresearchgate.net

Table 2: Summary of Reactivity at Key Functional Moieties
Reactive SiteType of ReagentExample ReagentExpected ProductReference Principle
Carbonyl Carbon (C=O)Nucleophile / Reducing AgentNaBH₄, CH₃MgBrSecondary Alcohol nih.gov
α-Carbon (to C=O and S)Base, then ElectrophileLDA, then CH₃Iα-Methylated Ketone organic-chemistry.org
Sulfur Atom (Thioether)Oxidizing Agentm-CPBASulfoxide / Sulfone wikipedia.org
Sulfur Atom (Thioether)Electrophile (Alkylating Agent)CH₃ISulfonium Salt chim.it

Ring-Opening, Ring-Expansion, and Ring-Contraction Reactions

The significant ring strain of the cyclopropane moiety is a driving force for a variety of skeletal transformations.

Ring-Opening: The cyclopropane ring is susceptible to opening under acidic or electrophilic conditions. nih.gov Protonation or Lewis acid coordination to the ketone oxygen can activate the molecule, leading to cleavage of the internal C-C bond of the cyclopropane ring to relieve strain. This generates a carbocation intermediate that can be trapped by a nucleophile, resulting in a functionalized cyclopentanone derivative. chemrxiv.orgcore.ac.uk

Ring-Expansion: Carbocation rearrangements can lead to ring expansion. For instance, if a carbocation is generated on a carbon atom adjacent to the cyclobutane (B1203170) portion of a related spiro system, it can trigger an expansion to a more stable five-membered ring. youtube.comyoutube.com By analogy, formation of a positive charge adjacent to the cyclopropane in the this compound system could potentially lead to a spiro[2.5]octanone system. nih.gov

Ring-Contraction: A potential, albeit complex, ring-contraction pathway could be envisioned via the Ramberg-Bäcklund reaction. wikipedia.orgorganic-chemistry.org This would first require oxidation of the thioether to a sulfone. Subsequent α-halogenation followed by treatment with a strong base could, in principle, lead to the formation of a transient episulfone intermediate and extrusion of sulfur dioxide. chemistry-chemists.com The feasibility and outcome of this reaction on such a strained bicyclic system would be highly dependent on the specific geometry and reaction conditions.

Functionalization Strategies for the Spiro[2.4]heptan-6-one Core

The reactivity profile allows for diverse strategies to functionalize the core structure at multiple positions.

Carbonyl-based Functionalization: Standard ketone chemistry can be employed to convert the carbonyl group into other functionalities. This includes reduction to an alcohol, olefination (e.g., Wittig reaction), or conversion to an enol ether.

α-Carbon Functionalization: The generation of an enolate at the carbon between the sulfur and carbonyl group provides a powerful method for introducing alkyl, acyl, or other substituents at this position.

Sulfur-based Functionalization: Oxidation of the thioether to a sulfoxide or sulfone introduces new functional groups and alters the electronic properties of the molecule, potentially enabling further transformations like Pummerer rearrangements or Ramberg-Bäcklund reactions.

Strain-Release Functionalization: Ring-opening of the cyclopropane moiety provides a route to linear or monocyclic compounds that retain the carbon framework but are functionalized at the positions of bond cleavage. nih.govresearchgate.net This strategy leverages the inherent strain of the spirocycle as a synthetic tool.

Computational and Theoretical Chemistry Studies of 5 Thiaspiro 2.4 Heptan 6 One

Quantum Chemical Characterization of Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms and the conformational possibilities of 5-Thiaspiro[2.4]heptan-6-one would be the primary focus of quantum chemical characterization. These studies are fundamental to understanding its reactivity and physical properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Different functionals, such as B3LYP, would be employed in conjunction with various basis sets to achieve a balance between computational cost and accuracy. Expected outcomes from such studies would include a detailed picture of the molecule's ground state geometry and electronic properties like charge distribution and molecular orbitals (HOMO and LUMO).

Ab Initio and Post-Hartree-Fock Methodologies

Ab initio and post-Hartree-Fock methods are another class of quantum chemistry methods that solve the Schrödinger equation without empirical parameters. cdnsciencepub.com While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for certain properties. For this compound, these methods could be used to refine the geometric parameters obtained from DFT and to calculate more precise energies, which is crucial for studying reaction mechanisms and conformational analysis.

Analysis of Energetic Landscapes and Intramolecular Stability

Understanding the stability of this compound and its potential to isomerize or rearrange is critical. Computational methods are ideally suited to explore the energetic landscape of a molecule.

Quantification of Ring Strain in the Spiro[2.4]heptane System

The spirocyclic nature of this compound, featuring a cyclopropane (B1198618) ring fused to a tetrahydrothiophen-3-one (B87284) ring, inherently introduces ring strain. Computational methods can quantify this strain energy by comparing the heat of formation of the actual molecule with a strain-free reference compound. This analysis would provide insights into the molecule's thermodynamic stability and potential for ring-opening reactions. Studies on related spiroalkanes have demonstrated the utility of high-level ab initio methods in revealing the effects of ring strain.

Computational Prediction of Isomerization and Rearrangement Pathways

Theoretical calculations can be employed to map out the potential energy surface for various isomerization and rearrangement reactions of this compound. By locating transition states and calculating activation energies, computational chemists can predict the most likely pathways for such transformations. This information is invaluable for understanding the molecule's reactivity and potential degradation pathways.

Simulation of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. Simulating the spectra of this compound would aid in its identification and characterization.

Simulated Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniquePredicted Key Features
¹H NMR Complex multiplets for the cyclopropyl (B3062369) and tetrahydrothiophenone protons. Chemical shifts would be influenced by the sulfur atom and the carbonyl group.
¹³C NMR Distinct signals for the spiro carbon, carbonyl carbon, and the carbons of the two rings.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching frequency of the ketone. Vibrations associated with the C-S bond and the cyclopropane ring would also be present.
UV-Vis Spectroscopy Predictions would focus on the electronic transitions, likely involving the n→π* transition of the carbonyl group and possible contributions from the sulfur atom's non-bonding electrons.

This table is a hypothetical representation of the type of data that would be generated from computational simulations, as specific studies on this compound are not currently available.

Prediction of Vibrational Frequencies for Infrared (IR) and Raman Spectroscopy

Currently, there are no published studies that have performed quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies of this compound. Such a study would typically involve optimizing the molecular geometry of the compound and then calculating the harmonic frequencies to simulate its infrared and Raman spectra. This analysis would allow for the assignment of specific vibrational modes (e.g., C=O stretching, C-S stretching, cyclopropyl ring deformations) to theoretical spectral peaks. Without this research, a data table of predicted frequencies cannot be compiled.

Computational Determination of Electronic Excitation Energies (UV-Vis) and Nuclear Magnetic Resonance (NMR) Chemical Shifts

Similarly, the scientific literature lacks reports on the use of computational methods to determine the electronic and magnetic properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) are routinely used to predict the ¹H and ¹³C NMR chemical shifts, providing valuable insights for structural elucidation. As no such computational studies have been published for this specific molecule, data on its theoretical electronic excitation energies and NMR chemical shifts are not available.

Mechanistic Modeling of Chemical Reactions

The modeling of reaction mechanisms involving this compound is another area that remains unexplored in the realm of computational chemistry.

Characterization of Transition States and Reaction Intermediates

Mechanistic studies rely on the location and characterization of transition states and reaction intermediates on the potential energy surface. These calculations are crucial for understanding reaction barriers, kinetics, and stereochemical outcomes. A computational investigation would be necessary to identify the geometries and energies of transition states for reactions involving this compound, but no such findings have been documented.

Intrinsic Reaction Coordinate (IRC) Analysis

Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed to confirm that the transition state correctly connects the reactants and products along the reaction pathway. This analysis provides a theoretical map of the reaction's progress from a reactant, through a transition state, to a product. The absence of transition state studies for this compound means that no subsequent IRC analyses have been reported.

Advanced Spectroscopic and Diffraction Characterization Methodologies for 5 Thiaspiro 2.4 Heptan 6 One

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) serves as a primary tool for confirming the elemental composition of 5-Thiaspiro[2.4]heptan-6-one. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, typically to four or five decimal places. For this compound (C₆H₈OS), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S).

The presence of sulfur would be readily identified by its characteristic isotopic pattern. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.21% relative to the main ³²S isotope. This results in a distinct [M+2]⁺ peak in the mass spectrum, with an intensity of about 4-5% of the molecular ion peak, providing strong evidence for the presence of a single sulfur atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

Ion Formula Isotope Calculated Exact Mass Relative Abundance (%)
[C₆H₈³²S¹⁶O]⁺ M⁺ 128.030 100
[¹³CC₅H₈³²S¹⁶O]⁺ [M+1]⁺ 129.033 ~6.7

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required to fully assign all proton and carbon signals and to establish the connectivity of the atoms in this compound.

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR: This experiment would provide information on the number of different proton environments, their chemical shifts, signal integrations (proton ratios), and coupling patterns (J-coupling), which reveals neighboring protons.

¹³C NMR: This would show the number of unique carbon environments. The chemical shift of the carbonyl carbon (C=O) would be expected in the downfield region (typically >190 ppm), while the spiro carbon and other aliphatic carbons would appear at higher fields.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in a COSY spectrum would confirm which protons are on adjacent carbons, helping to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons (like the spiro center) and for connecting molecular fragments separated by heteroatoms or non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a rigid spirocyclic system, NOESY can provide definitive information about the three-dimensional structure and relative stereochemistry.

Table 2: Predicted NMR Assignments for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
1, 2 ~0.8-1.2 ~15-25 C3, C4
4 ~2.5-3.0 ~35-45 C3, C5, C2
7 ~3.0-3.5 ~30-40 C5, C6
3 (Spiro) - ~50-60 H1, H2, H4

Solid-State NMR for Crystalline and Amorphous Forms

Should this compound be a crystalline or amorphous solid that is difficult to dissolve, solid-state NMR (ssNMR) could be employed. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of solid samples, offering insights into the molecular structure in the solid phase and identifying the presence of different polymorphs.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ would be expected, characteristic of the carbonyl (C=O) stretching vibration of the thiolactone ring. The spectrum would also show characteristic C-H stretching and bending vibrations for the cyclopropyl (B3062369) and methylene (B1212753) groups.

Raman Spectroscopy: Raman spectroscopy would also detect the carbonyl stretch and other vibrations. The S-C bond and the cyclopropyl ring vibrations might give rise to characteristic signals in the Raman spectrum that are weak in the IR.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Thiolactone) Stretch 1700-1720 (Strong)
C-H (Aliphatic) Stretch 2850-3000
C-S Stretch 600-800

X-ray Crystallography for Determination of Solid-State Structure and Absolute Configuration

If a suitable single crystal of this compound can be grown, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration of the stereocenters.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Stereochemical Assignment

Since this compound is a chiral molecule, chiroptical techniques would be essential for analyzing enantiomerically enriched samples.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The carbonyl chromophore in the chiral environment of the spirocycle would be expected to produce a characteristic CD spectrum, with the sign and intensity of the Cotton effects providing information about the stereochemistry.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum and can also be used to assign the absolute configuration of the molecule, often by comparison with computationally predicted spectra or with known related compounds.

Synthesis and Properties of Structural Analogues and Derivatives of 5 Thiaspiro 2.4 Heptan 6 One

Systematic Modification of the 5-Thiaspiro[2.4]heptan-6-one Scaffold

Impact of Substituent Effects on Reactivity and Molecular Stability

The reactivity and stability of the this compound scaffold are intrinsically linked to the electronic and steric nature of substituents appended to its rings. While direct studies on substituted derivatives of this compound are not extensively detailed in the available literature, the principles of organic chemistry allow for well-founded predictions.

Reactivity: The primary sites for reaction on the this compound molecule are the electrophilic carbonyl carbon and the carbon atoms alpha to the sulfur atom and carbonyl group.

Carbonyl Group: Electron-withdrawing substituents on either the cyclopropane (B1198618) or the thiolactone ring would increase the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity toward nucleophiles.

Alpha-Carbon: The protons on the carbon adjacent to the carbonyl group (C7) can be abstracted by a base to form an enolate. The stability of this enolate, and thus the acidity of the alpha-proton, would be influenced by substituents. Electron-withdrawing groups would stabilize the negative charge of the enolate, facilitating its formation.

Molecular Stability: The inherent strain of the cyclopropane ring is a key feature of the molecule's stability.

Steric Effects: Bulky substituents on the cyclopropane ring could increase ring strain, potentially making the molecule more prone to ring-opening reactions.

Heteroatom Variation and Placement within the Spirocyclic System (e.g., oxygen, nitrogen, phosphorus)

Replacing the sulfur atom at the 5-position with other heteroatoms such as oxygen, nitrogen, or phosphorus dramatically alters the physicochemical properties and synthetic accessibility of the spiro[2.4]heptan-6-one scaffold.

Oxygen Analogue (5-Oxaspiro[2.4]heptan-6-one): The oxygen-containing counterpart, a spiro-lactone, is a significant structural analogue. Its synthesis has been reported via the hydrolysis and subsequent acid-catalyzed ring-closure of 1-hydroxymethylcyclopropyl acetonitrile (B52724). google.com This method provides high yields from readily available starting materials, making it suitable for larger-scale production. google.com The replacement of sulfur with the more electronegative oxygen atom is expected to increase the electrophilicity of the carbonyl carbon and influence the ring's conformation and stability.

Nitrogen Analogue (5-Azaspiro[2.4]heptan-6-one derivatives): The nitrogen analogues, specifically 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives, are of considerable interest, serving as key intermediates in the synthesis of antiviral drugs like ledipasvir. mdpi.com Multiple synthetic routes have been developed for these compounds. One enantioselective approach involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue. mdpi.com Another method utilizes the palladium-catalyzed intramolecular cyclization of alkynyl carboxamide compounds. tandfonline.com Furthermore, asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates provides a key intermediate for the synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety found in quinolone antibacterial agents. nih.gov

Phosphorus Analogues: The synthesis of spirocyclic systems containing phosphorus is less common but represents an active area of research. nuph.edu.uamdpi.com For example, new N-P containing heterocyclic compounds featuring a 6-azaspiro[2.5]octane fragment have been synthesized, demonstrating the possibility of incorporating phosphorus into spiroamine structures. nuph.edu.ua While a direct phosphorus analogue of this compound is not prominently reported, these related syntheses suggest that such a molecule could be accessible, offering unique electronic and steric properties due to the larger atomic radius and different bonding capabilities of phosphorus.

Table 1: Comparison of Heteroatom Analogues of this compound

Heteroatom (X)Compound ClassKey Synthetic PrecursorSynthetic MethodNotable ApplicationsReference
SThiolactone1-Mercaptomethylcyclopropylacetic acidIntramolecular cyclization- google.com
OLactone1-Hydroxymethylcyclopropyl acetonitrileHydrolysis and acid-catalyzed cyclizationIntermediate for thiolactone synthesis google.com
NLactamGlycine imine analogue / Alkynyl carboxamideAsymmetric allylic alkylation / Pd-catalyzed cyclizationIntermediate for Ledipasvir (antiviral) mdpi.comtandfonline.com
PPhospholactam (Hypothetical)Spiro(4-cyclopropane) piperidinyl formamide(Related) Alder reagent approach for N-P heterocyclesResearch in new heterocyclic systems nuph.edu.ua

Exploration of Spirocyclic Systems with Varied Ring Sizes and Connectivity

Synthesis of Spiro[X.Y]alkan-Z-ones Containing Sulfur or Other Heteroatoms

The synthesis of spiro compounds is not limited to the [2.4]heptane system. Methodologies have been developed to create spirocycles with different ring sizes, such as spiro[2.3]hexanes and spiro[3.3]heptanes, which also incorporate sulfur or other heteroatoms. nih.govresearchgate.netresearchgate.netresearchgate.net These strained spiro heterocycles are of increasing interest to medicinal chemists as their rigid three-dimensional structures can impart beneficial properties to drug candidates.

Spiro[2.3]hexanes: The synthesis of 1-oxaspiro[2.3]hexanes (epoxides of methylenecyclobutane) can be achieved through several methods, including the oxidation of methylene (B1212753) cyclobutanes or the condensation of cyclobutanones with a sulfur ylide. nih.gov These strained systems exhibit unique reactivity, undergoing rearrangements and ring-openings that have been exploited in the synthesis of complex natural products. nih.gov The synthesis of monoprotected 1,5-diaminospiro[2.3]hexanes has also been described, relying on the cyclopropanation of cyclobutane (B1203170) derivatives. researchgate.net

Spiro[3.3]heptanes: The spiro[3.3]heptane motif, containing two four-membered rings, is another area of focus. A scalable, multi-step route to a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane has been developed, which serves as a versatile platform for further functionalization. researchgate.net The synthesis involves steps such as Wittig olefination, epoxidation, and a Corey-Chaikovsky epoxide expansion. researchgate.net

The general strategies for constructing these varied spirocyclic systems often involve cyclization reactions, cycloadditions, and rearrangements, tailored to the specific ring sizes and heteroatoms desired. nih.govresearchgate.net

Preparation of Spirocyclic Compounds with Diverse Heterocyclic Moieties

A powerful strategy in medicinal and materials chemistry is the fusion of a spiro center with diverse heterocyclic rings, creating novel molecular architectures with unique properties. beilstein-journals.org Sulfur-containing heterocycles like thiophene (B33073) and thiazole (B1198619) are frequently incorporated into these structures. researchgate.netnih.govuop.edu.pkorganic-chemistry.orgnih.gov

Spiro-Thiophenes: Spiro compounds incorporating a thiophene ring have been synthesized through various methods. For instance, spiro[pyrazolone-4,3'-tetrahydrothiophenes] can be prepared via a domino sulfa-Michael/aldol (B89426) reaction. researchgate.net A series of spirooxindole-benzo[b]thiophene molecules were synthesized using a 1,3-dipolar cycloaddition reaction. nih.gov Rearrangements of spiro[indane-1,3′-thiophene] derivatives have also been studied, leading to new pyrrole (B145914) structures. researchgate.net

Spiro-Thiazoles and Thiazolidinones: Thiazole and its reduced form, thiazolidinone, are common moieties in spirocyclic chemistry. researchgate.netpharmaguideline.comyoutube.comorganic-chemistry.org A series of spiro-thiazolidinone derivatives have been synthesized by reacting steroidal intermediates with mercaptoacetic acid. beilstein-journals.org Similarly, 3-substituted-spiro-(1,3-dithiolan-2,2'-thiazolidin)-4-ones have been prepared from the reaction of a dithiolane-derived amine and mercaptoacetic acid. researchgate.net

Spiro-Pyrazoles: The pyrazole (B372694) ring is another important heterocyclic component in spiro compounds. rsc.orgsemanticscholar.orgresearchgate.netresearchgate.netthieme-connect.de Spiro bis(pyrazole) ligands have been synthesized from spiro[4.4]nonane-1,6-dione. semanticscholar.org The synthesis of spiro-4H-pyrazole-oxindoles can be achieved through a thermally induced tandem cyclization/migration of alkyne-tethered diazo compounds. rsc.org

These synthetic efforts highlight the modularity of spirocycle synthesis, allowing for the combination of different ring systems to access a vast chemical space. Multi-component reactions and domino/cascade reactions are particularly efficient for constructing these complex molecules in a single step. researchgate.net

Table 2: Synthetic Methods for Spirocyclic Compounds with Diverse Heterocyclic Moieties

Spirocyclic SystemHeterocyclic MoietySynthetic StrategyKey ReactantsReference
Spiro[pyrazolone-4,3'-tetrahydrothiophene]Thiophene (reduced)Domino Sulfa-Michael/Aldol ReactionArylidenepyrazolones, 2-sulfanylacetaldehyde researchgate.net
Spirooxindole-benzo[b]thiopheneThiophene (fused)1,3-Dipolar CycloadditionOxindole derivative, Benzo[b]thiophene precursor nih.gov
Spiro[cholestane-3,2'-thiazolidin-4'-one]ThiazolidinoneCycloadditionSteroidal imine, Mercaptoacetic acid beilstein-journals.org
Spiro-4H-pyrazole-oxindolePyrazoleTandem Cyclization/MigrationAlkyne-tethered diazo compounds rsc.org
Spiro[indoline-3,4'-thiopyrano[2,3-b]indole]Thiopyran (fused)Domino Reaction (One-pot, three-component)Indoline-2-thione, Isatin, Ethyl cyanoacetate researchgate.net

Potential Research Applications of 5 Thiaspiro 2.4 Heptan 6 One in Chemical Sciences and Materials

Utility in Complex Organic Synthesis and Methodology Development

Spirocyclic frameworks are prevalent in numerous natural products and biologically active molecules, making them attractive targets for synthetic chemists. mdpi.comresearchgate.net The synthesis of such compounds presents a considerable challenge due to their three-dimensional and conformationally rigid structures. nih.gov

While direct applications of 5-Thiaspiro[2.4]heptan-6-one in the synthesis of architecturally challenging molecules are not extensively documented, analogous spirocyclic compounds, such as 5-azaspiro[2.4]heptane derivatives, have been utilized as key building blocks in medicinal chemistry. mdpi.com For instance, a derivative of 5-azaspiro[2.4]heptane serves as a crucial component in the synthesis of the antiviral agent ledipasvir. mdpi.com This highlights the potential of spiro[2.4]heptane scaffolds in constructing complex molecular architectures. The presence of a ketone and a thioether in this compound offers multiple reaction sites for further functionalization, potentially enabling its use as a versatile intermediate in the synthesis of more complex target molecules.

The development of functional materials is a cornerstone of modern materials science. bruker.com These materials, which can be ceramics, metals, polymers, or organic molecules, possess specific functions related to properties like ferroelectricity, magnetism, or chemical affinity. bruker.com Porphyrinic compounds, for example, are noted for their semiconducting properties, making them suitable for applications in molecular electronics and solar cells. mdpi.com

While there is no specific research detailing the use of this compound as a precursor for non-biomedical functional materials, its unique structure suggests potential. The sulfur atom could be oxidized to sulfoxide (B87167) or sulfone, altering the electronic properties of the molecule. The rigid spirocyclic core could be incorporated into larger polymeric structures or metal-organic frameworks (MOFs), potentially influencing the material's porosity, thermal stability, and host-guest recognition capabilities. rsc.org The development of predictive calculations for material structure and properties has been successful for various materials, including organic photovoltaics and porous solids, and could be applied to theoretical studies of materials derived from this compound. nih.gov

Ligand Design and Application in Catalysis

The design of ligands is crucial for optimizing catalytic reactions by modifying the steric and electronic properties of the catalyst. envirobiotechjournals.com While no specific use of this compound in ligand design has been reported, its structure contains features that could be exploited for this purpose. The sulfur and oxygen atoms could act as coordination sites for metal centers. The rigid spirocyclic framework could enforce a specific geometry around a metal, potentially leading to high stereoselectivity in catalytic transformations. Further derivatization of the core structure could introduce additional coordinating groups, allowing for the fine-tuning of the ligand's properties for specific catalytic applications.

Photochemistry and Photophysical Property Investigations

The photochemical behavior of ketones is a well-studied area of organic chemistry. mdpi.comresearchgate.net Upon absorption of light, typically in the UV region, ketones can undergo a variety of reactions, including Norrish Type I and Type II cleavages. mdpi.com The Norrish Type I reaction involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming radical intermediates. mdpi.com

Development of Sustainable and Green Synthetic Routes to Spiro Thia-Ketones

The principles of green chemistry aim to develop environmentally benign synthetic methods. mdpi.com This includes the use of non-toxic solvents, catalysts, and energy-efficient reaction conditions. mdpi.comnih.gov For the synthesis of spiro compounds, methodologies such as microwave-assisted reactions and the use of ionic liquids as catalysts have been explored to create more sustainable processes. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 5-Thiaspiro[2.4]heptan-6-one?

  • Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For spirocyclic compounds like this compound, cyclization steps often dictate yield. For example, highlights the use of high-pressure reactors (e.g., 8000 atmospheres) to enhance reaction efficiency in analogous spiro systems. Column chromatography (silica gel with hexane/ethyl acetate) is recommended for purification, as described in multi-step syntheses of related compounds .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming spirocyclic connectivity and substituent positions. and validate structures of similar compounds using NMR to resolve cyclopropane and heterocyclic ring signals.
  • X-ray crystallography : Critical for unambiguous confirmation of spiro geometry, as demonstrated for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one derivatives .
  • Mass spectrometry (MS) : Provides molecular weight verification and fragmentation patterns, particularly for distinguishing sulfur-containing analogs like thiaspiro compounds .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies are pivotal. outlines a comparative analysis table for spiro compounds, correlating functional groups (e.g., amino, carbonyl) with binding affinity or enzymatic inhibition. In vitro assays (e.g., enzyme inhibition, cell viability) should be paired with computational docking to predict interactions, leveraging tools like PubChem’s bioactivity data .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in different solvents be resolved?

  • Methodological Answer : Mechanistic studies using isotopic labeling (e.g., deuterium) or kinetic profiling are essential. resolved structural ambiguities in spiro dimerization reactions via deuterium labeling. Solvent effects on transition states can be modeled computationally (DFT) to identify polarity-dependent pathways .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

  • Methodological Answer : Stability testing under varied pH and oxidizing agents is critical. recommends storing spiro compounds at –20°C in inert atmospheres. Derivatization (e.g., introducing electron-withdrawing groups) can enhance stability, as seen in trifluoromethyl-substituted oxaspiro analogs . Accelerated degradation studies (40°C/75% RH) help identify decomposition products via LC-MS .

Q. How do steric and electronic effects influence the regioselectivity of this compound in ring-opening reactions?

  • Methodological Answer : Steric maps (e.g., A-value analysis) and Hammett plots quantify substituent effects. describes how trifluoromethyl groups in 5-(Trifluoromethyl)-1-oxaspiro[2.4]heptane direct nucleophilic attacks to less hindered positions. Computational tools (e.g., Gaussian) model charge distribution to predict regioselectivity .

Data Analysis & Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Follow Beilstein Journal guidelines ():

  • Document reaction parameters (e.g., stirring rate, purity of starting materials).
  • Report characterization data (NMR shifts, HPLC purity) for ≥5 compounds in the main text; others in supplementary files.
  • Validate new methods with control experiments (e.g., catalyst-free conditions) .

Q. How should researchers address discrepancies in reported biological activity data for thiaspiro compounds?

  • Methodological Answer : Conduct meta-analyses of published datasets, focusing on assay conditions (e.g., cell lines, compound concentrations). emphasizes identifying methodological variability (e.g., incubation time, solvent used) as a source of contradiction. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, goggles, and lab coats. classifies similar compounds as skin/eye irritants (GHS Category 2).
  • Ventilation : Conduct reactions in fume hoods due to potential iodine or sulfur oxide release during decomposition .
  • Waste disposal : Neutralize acidic byproducts before disposal, as outlined in Safety Data Sheets for spiro compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.